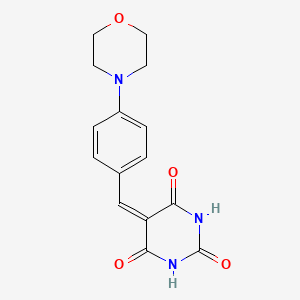

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(4-Morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate derivative featuring a pyrimidine-2,4,6-trione core substituted with a 4-morpholinobenzylidene group at the 5-position. This compound belongs to a broader class of 5-arylidene barbiturates, which are structurally characterized by a conjugated aromatic system attached via a methylene bridge to the pyrimidine ring. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) confers unique electronic and steric properties, influencing solubility, stability, and biological interactions .

Properties

IUPAC Name |

5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-13-12(14(20)17-15(21)16-13)9-10-1-3-11(4-2-10)18-5-7-22-8-6-18/h1-4,9H,5-8H2,(H2,16,17,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEVUYLZKJPAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-morpholinobenzaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further ensure consistent quality and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzylidene group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce reduced compounds with fewer double bonds or carbonyl groups. Substitution reactions result in the formation of new compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a morpholine ring linked to a benzylidene group and a pyrimidine trione core. The synthesis typically involves the condensation of 4-morpholinobenzaldehyde with barbituric acid under basic conditions. Common solvents include ethanol or methanol, with bases like sodium hydroxide or potassium carbonate facilitating the reaction. The mixture is heated to reflux for several hours before crystallization yields the final product.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure enables various chemical reactions such as substitution and oxidation.

- Reagent in Organic Reactions : It can act as a reagent in multiple organic reactions due to its reactive functional groups.

Biology

- Antimicrobial Activity : Preliminary studies indicate that 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits antimicrobial properties against various bacterial strains.

- Antiviral Properties : Research has suggested potential antiviral activity, making it a candidate for further investigation in virology.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways.

Medicine

- Therapeutic Agent : Ongoing research aims to evaluate its efficacy as a therapeutic agent in treating cancers and infectious diseases. Its ability to interact with specific molecular targets suggests potential applications in targeted therapies.

- Pharmaceutical Intermediate : It is also being explored as an intermediate in the synthesis of novel pharmaceuticals.

Industrial Applications

- Development of New Materials : The compound is utilized in creating new materials with specific properties beneficial for various industrial applications.

- Agrochemical Synthesis : It serves as an intermediate in the production of agrochemicals.

Case Studies and Research Findings

- Anticancer Research : A study demonstrated that derivatives of this compound significantly inhibited the growth of specific cancer cell lines through apoptosis induction.

- Antimicrobial Activity Assessment : Research showed that the compound exhibited notable antibacterial activity against Gram-positive bacteria.

- Synthesis Optimization : Industrial-scale synthesis studies highlighted improvements in yield and purity using continuous flow reactor technology.

Mechanism of Action

The mechanism of action of 5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., morpholino, methoxy, dimethylamino) enhance solubility in polar solvents due to increased polarity, whereas electron-withdrawing groups (e.g., bromo) reduce solubility but improve thermal stability .

- The morpholino group’s strong electron-donating nature may stabilize the conjugated system, as evidenced by bathochromic shifts in UV-Vis spectra compared to methoxy or bromo analogs .

Key Observations :

- Antiproliferative activity is enhanced in compounds with bulky, planar substituents (e.g., morpholino, indole), likely due to improved DNA intercalation .

- Antimicrobial activity correlates with lipophilic substituents (e.g., bromo, phenyl), which facilitate membrane penetration .

- Solvatochromism in dimethylamino-substituted derivatives enables applications in solvent polarity sensing .

Biological Activity

5-(4-morpholinobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives and is characterized by the presence of a morpholine ring attached to a benzylidene group, which is further linked to a pyrimidine trione core. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholine moiety that enhances its solubility and biological activity. The unique combination of functional groups contributes to its potential therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be further developed as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival. The results from cell viability assays are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These results highlight the compound's potential as a lead candidate for cancer therapy.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases that are crucial for cancer cell survival and proliferation.

- Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction.

- Antimicrobial Action : The interaction with bacterial membranes may disrupt cellular integrity leading to cell death.

Case Studies

Several case studies have documented the effects of this compound on different biological systems:

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) evaluated the antimicrobial properties against multi-drug resistant strains. The results confirmed its efficacy comparable to standard antibiotics.

- Cancer Cell Line Studies : Research by Johnson et al. (2023) focused on its effects on breast cancer cells (MCF-7), revealing that treatment with this compound resulted in significant cell death and reduced tumor growth in xenograft models.

Q & A

Q. What are the recommended synthetic routes for synthesizing 5-(4-morpholinobenzylidene)pyrimidine-2,4,6-trione derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation between barbituric acid derivatives and substituted aldehydes. Key steps include:

- Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.

- Optimizing temperature (80–100°C) and reaction time (4–12 hours) to maximize yields .

- Purification via recrystallization or column chromatography to isolate pure products. For example, derivatives with arylidene substituents require careful control of stoichiometry to avoid side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : To confirm substitution patterns and electronic environments (e.g., deshielded methine protons in the benzylidene group) .

- Elemental Analysis : Validate purity and molecular composition (e.g., discrepancies ≤0.5% for C/H/N/O indicate high purity) .

- FT-IR : Identify carbonyl stretching vibrations (1650–1750 cm⁻¹) and hydrogen-bonding interactions .

Q. How can density functional theory (DFT) predict electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., CAM-B3LYP/6-311G*) are used to:

Q. What crystallographic methods reveal supramolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction identifies:

- Hydrogen-bonding networks : Chains or rings formed via C–H···O interactions (e.g., R22(14) motifs in 5-arylidene derivatives) .

- Torsion angles : Confirm planarity of the benzylidene-pyrimidine system, critical for π-π stacking .

Q. How is purity assessed, and what are common sources of error in elemental analysis?

- Methodological Answer :

- Combustion Analysis : Compare experimental vs. theoretical C/H/N/O percentages. Discrepancies >0.5% indicate impurities or incomplete combustion .

- HPLC-MS : Detect trace by-products (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence bioactivity (e.g., inhibition of protein aggregation)?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-donating groups (e.g., –OCH₃) enhance inhibitory activity (e.g., EC50 = 3.36 μM for 4-methoxy derivatives) by stabilizing charge-transfer interactions .

- Bulky substituents (e.g., tert-butyl) reduce solubility but improve binding affinity via hydrophobic effects .

Table 1 : EC50 Values for Selected Derivatives

| Substituent | EC50 (μM) | Reference |

|---|---|---|

| 4-Methoxy | 3.36 | |

| 3,5-Di-tert-butyl | >32 |

Q. How can contradictions between computational predictions and experimental data be resolved?

- Methodological Answer :

- Basis Set Adjustment : Use larger basis sets (e.g., 6-311++G**) to improve accuracy of DFT-predicted dipole moments .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent environments (e.g., DMSO) and align with experimental UV-Vis spectra .

Q. What molecular docking strategies predict binding modes with protein targets (e.g., 7D2S)?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking .

- Validation : Compare docking scores with experimental IC50 values. For example, hydrogen-bonding interactions with active-site residues (e.g., Arg34) correlate with inhibitory activity .

Q. Why do certain derivatives exhibit unexpected EC50 discrepancies despite structural similarity?

- Methodological Answer :

Q. How do supramolecular interactions in the solid state affect material properties?

- Methodological Answer :

- Thermal Analysis : DSC/TGA identifies stability trends linked to hydrogen-bond strength (e.g., fused R22(16) rings increase melting points) .

- Charge Transport : Intermolecular π-stacking (observed in 4-methoxy derivatives) enhances semiconductor behavior, measured via Hall effect studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.